3.3‑Fold Greater Antiarrhythmic Potency in Ventricular Arrhythmia Suppression (Canine Myocardial Infarction Model)
Desethylamiodarone demonstrates substantially greater intrinsic antiarrhythmic potency than its parent compound amiodarone in a direct head‑to‑head comparison. The 50% effective plasma concentration (EC₅₀) for suppression of premature ventricular complexes was 1.4 mg/L for desethylamiodarone versus 4.6 mg/L for amiodarone, representing an approximately 3.3‑fold potency advantage for the metabolite [1]. This difference was observed under conditions producing clinically relevant plasma and myocardial drug concentrations, and co‑administration of the metabolite with amiodarone resulted in suppression of arrhythmias at lower amiodarone doses, indicating an additive antiarrhythmic effect [1].
| Evidence Dimension | Antiarrhythmic potency – suppression of premature ventricular complexes (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1.4 mg/L |
| Comparator Or Baseline | Amiodarone: EC₅₀ = 4.6 mg/L |
| Quantified Difference | ~3.3‑fold greater potency (lower EC₅₀) for desethylamiodarone |
| Conditions | Mongrel dogs with ventricular tachycardia 24 h post left anterior descending coronary artery ligation; cumulative intravenous dosing |
Why This Matters
For researchers designing antiarrhythmic efficacy studies, desethylamiodarone hydrochloride achieves comparable arrhythmia suppression at substantially lower concentrations than amiodarone, making it the appropriate reference standard when quantifying metabolite‑specific contributions to amiodarone's clinical efficacy.
- [1] Somani P, et al. The antiarrhythmic efficacy of amiodarone and desethylamiodarone, alone and in combination, in dogs with acute myocardial infarction. Circulation. 1988;78(4):940‑950. (Abstracted on Scilit; data confirmed: EC₅₀ 1.4 mg/L for DEA vs 4.6 mg/L for amiodarone). View Source
